Menadione
Menadione
Menadione, also known as vitamin K3 or menaphthone, belongs to the class of organic compounds known as naphthoquinones. Naphthoquinones are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1, 4-dione (quinone). Menadione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Menadione has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, menadione is primarily located in the mitochondria and cytoplasm. Menadione can be converted into menadione sodium sulfonate and menadione sulfonic acid. Menadione is a potentially toxic compound.
Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical.
Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.
Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical.
Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.
Brand Name:
Vulcanchem
CAS No.:
58-27-5
VCID:
VC0534965
InChI:
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
SMILES:
CC1=CC(=O)C2=CC=CC=C2C1=O
Molecular Formula:
C11H8O2
Molecular Weight:
172.18 g/mol
Menadione
CAS No.: 58-27-5
Inhibitors
VCID: VC0534965
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 58-27-5 |
---|---|
Product Name | Menadione |
Molecular Formula | C11H8O2 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2-methylnaphthalene-1,4-dione |
Standard InChI | InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |
Standard InChIKey | MJVAVZPDRWSRRC-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O |
Appearance | Solid powder |
Colorform | Bright yellow crystals YELLOW NEEDLES FROM ALC, PETROLEUM ETHER |
Melting Point | 107 °C 107.0 °C 105-107 °C 107°C |
Physical Description | Solid |
Description | Menadione, also known as vitamin K3 or menaphthone, belongs to the class of organic compounds known as naphthoquinones. Naphthoquinones are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1, 4-dione (quinone). Menadione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Menadione has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, menadione is primarily located in the mitochondria and cytoplasm. Menadione can be converted into menadione sodium sulfonate and menadione sulfonic acid. Menadione is a potentially toxic compound. Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical. Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Stable in air; decomp by sunlight. ... Destroyed by alkalies and reducing agents. STABLE IN QUINONE FORM. Solns may be heated to 120 °C without decomp. |
Solubility | 160 mg/L (at 30 °C) 9.29e-04 M Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid. One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride. Soluble in aromatic solvents SOL IN FATS Soluble in acetone In water, 160 mg/l @ 30 °C 0.160 mg/mL at 30 °C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |
Reference | 1: Halilovic A, Schmedt T, Benischke AS, Hamill CE, Chen Y, Santos JH, Jurkunas 2: Tofolean IT, Ganea C, Ionescu D, Filippi A, Garaiman A, Goicea A, Gaman MA, 3: Arslan M, Sevgiler Y, Buyukleyla M, Yardimci M, Yilmaz M, Rencuzogullari E. 4: Leiter É, Bálint M, Miskei M, Orosz E, Szabó Z, Pócsi I. Stress tolerances of 5: Oztopcu-Vatan P, Sayitoglu M, Gunindi M, Inan E. Cytotoxic and apoptotic 6: Zaccaria M, Ludovici M, Sanzani SM, Ippolito A, Cigliano RA, Sanseverino W, 7: Jan YH, Richardson JR, Baker AA, Mishin V, Heck DE, Laskin DL, Laskin JD. 8: Sajadimajd S, Yazdanparast R. Differential behaviors of trastuzumab-sensitive 9: Jakab Á, Emri T, Sipos L, Kiss Á, Kovács R, Dombrádi V, Kemény-Beke Á, Balla 10: Carrillo-Perdomo E, Jiménez-Arias D, Aller Á, Borges AA. Menadione Sodium 11: Hitomi Y, Iwamoto Y, Kashida A, Kodera M. Mononuclear nonheme iron(III) 12: Fatokun AA, Tome M, Smith RA, Darlington LG, Stone TW. Protection by the 13: Al-Suhaimi E. Molecular mechanisms of leptin and pro-apoptotic signals 14: Azevedo RF, Souza RK, Braga GU, Rangel DE. Responsiveness of entomopathogenic 15: Yardimci M, Sevgiler Y, Rencuzogullari E, Arslan M, Buyukleyla M, Yilmaz M. 16: Madadkar Haghjou M, Colville L, Smirnoff N. The induction of menadione stress 17: Kavitha S, Chandra TS. Oxidative stress protection and glutathione metabolism 18: Liu R, Wang M, Ding L. A novel liquid chromatography-tandem mass spectrometry 19: Kamarehei M, Yazdanparast R. Modulation of notch signaling pathway to prevent 20: Kim YJ, Shin YK, Sohn DS, Lee CS. Menadione induces the formation of reactive |
PubChem Compound | 4055 |
Last Modified | Nov 11 2021 |
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